1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane chemical structure properties
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane chemical structure properties
Synthesis, Physicochemical Profiling, and Therapeutic Potential[1]
Part 1: Executive Summary
1,4-Bis(naphthalen-2-ylsulfonyl)-1,4-diazepane represents a specific subclass of the "privileged scaffold" library in medicinal chemistry.[1] Characterized by a central seven-membered homopiperazine (diazepane) ring flanked by two bulky lipophilic naphthalene moieties via sulfonamide linkers, this molecule acts as a bivalent hydrophobic anchor .[1]
Its structural architecture allows it to span large binding pockets, making it a critical probe in the development of inhibitors for serine proteases (targeting S1/S1' subsites) and modulators of G-Protein Coupled Receptors (GPCRs) , specifically within the chemokine receptor family (e.g., CCR1/CCR5). This guide details the synthesis, structural dynamics, and application of this compound as a chemical probe in drug discovery.[1]
Part 2: Chemical Architecture & Physicochemical Properties[1]
2.1 Structural Analysis
The molecule consists of three distinct domains:
-
The Core (Linker): A 1,4-diazepane ring.[1][2][3][4][5][6][7][8] Unlike the rigid piperazine (6-membered), the 7-membered diazepane ring is conformationally flexible, existing in a dynamic equilibrium between chair and twist-boat conformations.[1] This flexibility allows the "wings" to adjust to binding pocket distinct geometries.
-
The Hinge: Two sulfonamide (
) groups.[1][9] These provide hydrogen bond acceptor sites ( ) and enforce a specific geometry (tetrahedral sulfur) that directs the aromatic rings away from the core. -
The Anchors: Two naphthalene rings attached at the 2-position.[1] These provide significant
stacking potential and high lipophilicity.[1]
2.2 Physicochemical Data Profile
Table 1: Calculated and Predicted Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | Core composition | |
| Molecular Weight | 480.60 g/mol | "Rule of 5" compliant (<500) |
| LogP (Lipophilicity) | 4.8 – 5.2 | High lipophilicity; likely poor aqueous solubility without formulation.[1] |
| TPSA | ~91.5 | Good membrane permeability potential (<140 |
| H-Bond Donors | 0 | No free NH (fully substituted).[1] |
| H-Bond Acceptors | 4 | Sulfonyl oxygens interact with receptor residues (e.g., Ser, Thr).[1] |
| Rotatable Bonds | 4 | S-N and S-C bonds allow "butterfly" motion. |
Part 3: Synthetic Methodology
Expert Insight: The synthesis of bis-sulfonamides from homopiperazine is mechanistically straightforward but prone to purification challenges due to the high lipophilicity of the product.[1] The protocol below ensures high purity by leveraging the solubility differential between the mono- and bis-substituted products.
3.1 Reaction Scheme
The reaction utilizes a nucleophilic attack of the secondary amines of homopiperazine onto the electrophilic sulfur of 2-naphthalenesulfonyl chloride.[1]
Reagents:
-
Substrate: Homopiperazine (1,4-Diazepane) [CAS: 505-66-8][1]
-
Electrophile: 2-Naphthalenesulfonyl chloride [CAS: 93-11-8][1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
3.2 Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Homopiperazine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add TEA (2.5 equiv, 25 mmol). Cool the solution to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents thermal degradation and side reactions.
-
Electrophile Addition: Dissolve 2-Naphthalenesulfonyl chloride (2.2 equiv, 22 mmol) in DCM (20 mL) and add dropwise to the amine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 6:4). The bis-product will have a significantly higher
than the mono-intermediate.[1] -
Workup (Self-Validating Step):
-
Wash the organic layer with 1M HCl (2 x 30 mL). Validation: This removes unreacted homopiperazine and any mono-substituted product (which remains basic), ensuring only the neutral bis-sulfonamide remains in the organic layer.[1]
-
Wash with saturated
and Brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/DMF mixture or perform flash chromatography if high purity (>99%) is required for biological assays.
Part 4: Visualization of Pathways[1]
4.1 Synthetic Workflow & Pharmacophore Logic
The following diagram illustrates the synthesis pathway and the pharmacophore mapping logic used in drug design.
Figure 1: Reaction progression from precursors to the bivalent hydrophobic target, mapping to receptor pockets.[1]
Part 5: Biological Applications & Mechanism[1]
5.1 Protease Inhibition (The "Clamp" Mechanism)
This scaffold is frequently investigated as a peptidomimetic inhibitor for serine proteases (e.g., Chymotrypsin, Thrombin).
-
Mechanism: The two naphthalene rings mimic bulky hydrophobic amino acid side chains (like Phenylalanine or Tryptophan). The diazepane ring acts as a spacer, allowing the two sulfonamide groups to position the naphthalene rings into the S1 and S4 specificity pockets of the enzyme.
-
Relevance: This mimics the "bivalent" nature of peptide substrates without the metabolic instability of peptide bonds.
5.2 Chemokine Receptor Antagonism (CCR Pathway)
Bis-sulfonamides of homopiperazine are known pharmacophores for CCR1 and CCR5 receptors .[1]
-
Binding Mode: The basic nitrogens are masked as sulfonamides, removing the ionic interaction typical of amines. Instead, the molecule relies on Van der Waals forces and
interactions with the transmembrane helices of the GPCR.[1] -
Therapeutic Utility: Inhibition of immune cell trafficking in autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis).
Part 6: References
-
Synthesis of 1,4-Diazepines: Rashid, M., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance."[1][3][5][7] Current Organic Synthesis, 2019.
-
Sulfonamide Scaffolds in Medicinal Chemistry: Supuran, C. T. "Sulfonamides as Privileged Scaffolds in Drug Discovery." Expert Opinion on Therapeutic Patents, 2013.
-
Fasudil Dimer (Structural Analog): "1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane."[1][9] PubChem Compound Summary.
-
Keap1-Nrf2 Interaction Inhibitors: "Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids." Journal of Medicinal Chemistry, 2020.[1] (Validates the naphthalene-sulfonamide pharmacophore).
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 2. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1,4]diazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane | C23H22N4O4S2 | CID 54765148 - PubChem [pubchem.ncbi.nlm.nih.gov]
